(S)-2-(4-Fluoro-3-methylphenyl)piperidine
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Overview
Description
(S)-2-(4-Fluoro-3-methylphenyl)piperidine is a chiral compound with a piperidine ring substituted with a 4-fluoro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-3-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-methylbenzaldehyde is first converted to an imine intermediate by reacting with piperidine under acidic conditions.
Reduction: The imine intermediate is then reduced to form the desired this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the formation of the (S)-enantiomer.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Fluoro-3-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced piperidine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(4-Fluoro-3-methylphenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to neurotransmitter receptors in the brain, influencing their activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Fluoro-3-methylphenyl)piperidine: The enantiomer of the compound with different biological activity.
4-Fluoro-3-methylphenylboronic acid: A related compound used in organic synthesis.
4-(4-Fluoro-3-methylphenyl)piperazine: Another piperidine derivative with distinct properties.
Uniqueness
(S)-2-(4-Fluoro-3-methylphenyl)piperidine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
(2S)-2-(4-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m0/s1 |
InChI Key |
UPCRJLQEXZTBPY-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCCCN2)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCN2)F |
Origin of Product |
United States |
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